Cefcapene Pivoxil-d9
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Overview
Description
Cefcapene Pivoxil-d9 is a deuterated form of Cefcapene Pivoxil, a third-generation cephalosporin antibiotic. It is an orally absorbed ester prodrug of the active free acid metabolite, cefcapene. This compound is known for its antibacterial properties and is used primarily for research purposes .
Preparation Methods
The preparation of Cefcapene Pivoxil-d9 involves several synthetic steps. The process begins with the reaction of a compound shown in formula I with pyridine and methanesulfonyl chloride, followed by a series of reactions involving 7-ACA, proline, diisopropylamine, potassium carbonate, and chlorosulfonyl isocyanate. The final step involves the reaction with iodomethyl pivalate in dimethylformamide (DMF) in the presence of potassium phosphate and copper acetate, resulting in the formation of this compound .
Chemical Reactions Analysis
Cefcapene Pivoxil-d9 undergoes various chemical reactions, including hydrolysis, oxidation, and thermal degradation. Common reagents used in these reactions include hydrochloric acid, sodium chloride, and potassium phosphate. The major products formed from these reactions are degradation products that can be analyzed using stability-indicating methods .
Scientific Research Applications
Cefcapene Pivoxil-d9 has several scientific research applications. It is used in the development and validation of stability-indicating HPLC methods for the determination of cefcapene pivoxil in the presence of degradation products. It is also used in pharmacokinetic studies to determine the concentration of cefcapene acid in human plasma and urine. Additionally, it has been studied for its efficacy in preventing perioperative surgical site infections .
Mechanism of Action
Cefcapene Pivoxil-d9 exerts its antibacterial effects by binding to and inactivating penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. These PBPs are enzymes involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division .
Comparison with Similar Compounds
Cefcapene Pivoxil-d9 is similar to other cephalosporin antibiotics such as cefditoren pivoxil and cefteram pivoxil. it is unique due to its deuterated form, which can provide different pharmacokinetic properties. Cefditoren pivoxil and cefteram pivoxil are also third-generation cephalosporins used to treat bacterial infections, but they differ in their specific chemical structures and clinical applications .
Conclusion
This compound is a valuable compound in scientific research due to its antibacterial properties and its use in various analytical and pharmacokinetic studies. Its unique deuterated form sets it apart from other similar compounds, making it an important tool in the field of medicinal chemistry.
Biological Activity
Cefcapene Pivoxil-d9 is a derivative of Cefcapene Pivoxil, a third-generation cephalosporin antibiotic known for its broad-spectrum antibacterial activity. This article explores the biological activity of this compound, focusing on its mechanism of action, efficacy against various pathogens, pharmacokinetics, and case studies highlighting its clinical implications.
This compound functions primarily as an inhibitor of bacterial cell wall synthesis. It achieves this by binding to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan layers in bacterial cell walls. This inhibition leads to cell lysis and death, particularly in Gram-positive bacteria. The prodrug form, Cefcapene Pivoxil, is hydrolyzed in the body to release the active Cefcapene, which exhibits potent antibacterial properties.
Antibacterial Spectrum
This compound demonstrates a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. It is particularly effective against:
- Gram-positive bacteria : Including Streptococcus pneumoniae and Staphylococcus aureus.
- Gram-negative bacteria : Such as Haemophilus influenzae and Moraxella catarrhalis.
In vitro studies have shown that this compound retains activity against beta-lactamase-producing strains, which are often resistant to other beta-lactam antibiotics .
Pharmacokinetics
The pharmacokinetic profile of this compound indicates good oral bioavailability. Studies have shown that after oral administration, the compound is rapidly absorbed and reaches peak plasma concentrations within 1-2 hours. The absorption is influenced by gastrointestinal conditions; however, it has been demonstrated to be effective even in patients with soft stool or diarrhea .
Parameter | Value |
---|---|
Molecular Formula | C23H32ClN5O9S2 |
Peak Plasma Concentration | 2.6 - 4.6 mg/L |
Bioavailability | Approximately 30% |
Half-life | Approximately 1.5 hours |
Case Study 1: Hypoglycemia Induced by Cefcapene Pivoxil
An 87-year-old male patient developed severe non-ketotic hypoglycemia after being treated with Cefcapene Pivoxil for a urinary tract infection. His blood glucose levels dropped significantly after the last dose, leading to loss of consciousness. This case highlights the potential for adverse metabolic effects associated with cefcapene treatment in vulnerable populations .
Case Study 2: Hyperglycemia in Diabetic Patients
Another case involved a 67-year-old diabetic man who experienced severe hyperglycemia after receiving Cefcapene Pivoxil for acute sinusitis. His blood sugar levels rose significantly following antibiotic therapy, suggesting that cefcapene may influence glycemic control in patients with diabetes .
Efficacy in Specific Infections
This compound has been evaluated for its effectiveness in treating various infections:
- Acute Sinusitis : Clinical trials indicated a high cure rate comparable to traditional treatments.
- Skin and Soft Tissue Infections : Demonstrated efficacy similar to other cephalosporins and macrolides.
Properties
Molecular Formula |
C23H29N5O8S2 |
---|---|
Molecular Weight |
576.7 g/mol |
IUPAC Name |
[3,3,3-trideuterio-2,2-bis(trideuteriomethyl)propanoyl]oxymethyl (6R,7R)-7-[[(Z)-2-(2-amino-1,3-thiazol-4-yl)pent-2-enoyl]amino]-3-(carbamoyloxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C23H29N5O8S2/c1-5-6-12(13-9-38-21(24)26-13)16(29)27-14-17(30)28-15(11(7-34-22(25)33)8-37-18(14)28)19(31)35-10-36-20(32)23(2,3)4/h6,9,14,18H,5,7-8,10H2,1-4H3,(H2,24,26)(H2,25,33)(H,27,29)/b12-6-/t14-,18-/m1/s1/i2D3,3D3,4D3 |
InChI Key |
WVPAABNYMHNFJG-TXORLHTHSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(C(=O)OCOC(=O)C1=C(CS[C@H]2N1C(=O)[C@H]2NC(=O)/C(=C\CC)/C3=CSC(=N3)N)COC(=O)N)(C([2H])([2H])[2H])C([2H])([2H])[2H] |
Canonical SMILES |
CCC=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)COC(=O)N)C(=O)OCOC(=O)C(C)(C)C |
Origin of Product |
United States |
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